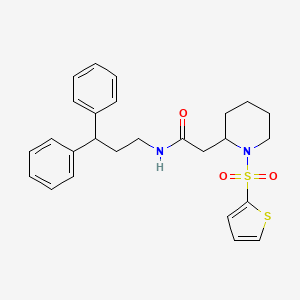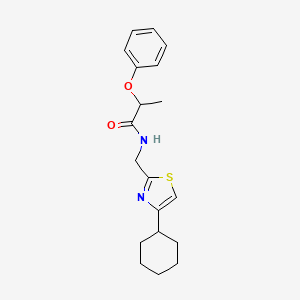
N-((4-cyclohexylthiazol-2-yl)methyl)-2-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-cyclohexylthiazol-2-yl)methyl)-2-phenoxypropanamide, commonly known as CCT137690, is a small molecule inhibitor of the protein kinase enzyme, Polo-like kinase 1 (Plk1). Plk1 plays a crucial role in cell division and is overexpressed in various types of cancer cells. CCT137690 has been extensively studied for its potential as an anti-cancer agent.
Applications De Recherche Scientifique
Antimicrobial Activity
Thiazole derivatives, such as the compound , have been found to have promising antimicrobial activity . They have been used to combat antimicrobial and anticancer drug resistance by pathogens and cancerous cells .
Anticancer Activity
Thiazole-based compounds have been studied for their potential antitumor activities . Some compounds have shown promising results against breast cancer cell lines .
Anti-Inflammatory Activity
Thiazoles have been reported to have anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Antioxidant Activity
Thiazole derivatives have been found to have antioxidant activities . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Anti-Alzheimer’s Activity
Thiazole derivatives have been studied for their potential use in the treatment of Alzheimer’s disease . Alzheimer’s disease is a progressive disorder that causes brain cells to waste away (degenerate) and die.
Hepatoprotective Activity
Thiazole derivatives have been found to have hepatoprotective activities . Hepatoprotective agents are drugs or substances that are used to prevent damage to the liver.
Industrial Applications
Apart from their biological activities, thiazoles and their derivatives have broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .
Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with target molecules . The specific interactions and resulting changes would depend on the nature of the target and the specific substituents on the thiazole ring.
Pharmacokinetics
Thiazole derivatives are generally known to have good bioavailability due to their planar structure and the presence of polar and non-polar regions, which allow them to interact with various biological targets .
Propriétés
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-14(23-16-10-6-3-7-11-16)19(22)20-12-18-21-17(13-24-18)15-8-4-2-5-9-15/h3,6-7,10-11,13-15H,2,4-5,8-9,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZKTWHEYIKWMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC(=CS1)C2CCCCC2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-cyclohexylthiazol-2-yl)methyl)-2-phenoxypropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1H-Indol-3-yl-(4-methoxyphenyl)methyl]hydroxylamine](/img/structure/B2429548.png)
![1-(2-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2429549.png)
![1-(3-chlorophenyl)-6-(2-morpholino-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2429551.png)
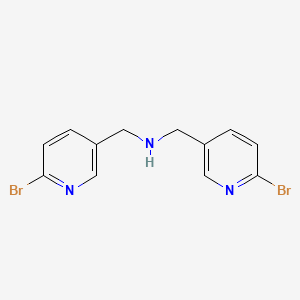
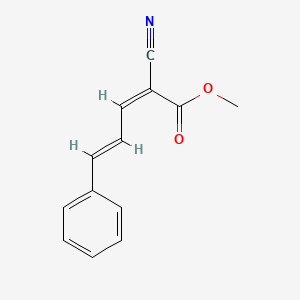
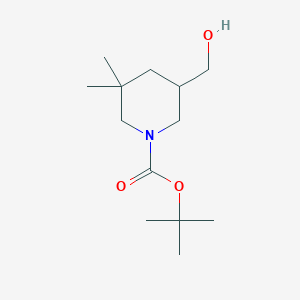
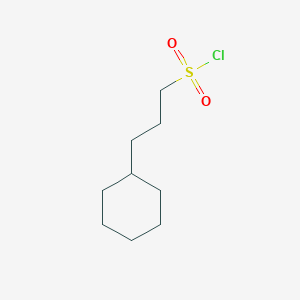
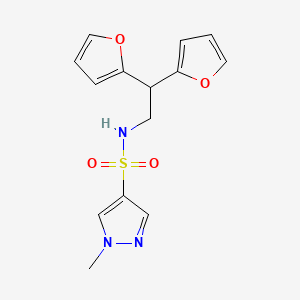
![N-(2,4-dimethylphenyl)-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2429561.png)
![(2R)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-5-carboxylic acid](/img/structure/B2429562.png)
![N-(2-chlorophenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2429563.png)
![2-(4-chlorophenyl)hexahydropyrrolo[3',4':4,5]isoxazolo[2,3-a]pyridine-1,3(2H,3aH)-dione](/img/structure/B2429568.png)
![6-Azaspiro[3.4]octane-8-carboxylic acid hydrochloride](/img/structure/B2429569.png)
